molecular formula C17H23NO3 B2962483 tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate CAS No. 264264-31-5

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Cat. No.: B2962483
CAS No.: 264264-31-5
M. Wt: 289.375
InChI Key: AWZZPACMXFVUMV-UHFFFAOYSA-N
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Description

tert-Butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring. The compound features a tert-butyl carbamate group at the 3-position and an acetyl substituent at the 7-position of the benzazepine core. This structural motif is significant in medicinal chemistry due to the benzazepine scaffold’s versatility in modulating biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes .

The tert-butyl carbamate group enhances the compound’s stability and solubility in organic solvents, which is advantageous for synthetic intermediates.

Properties

IUPAC Name

tert-butyl 7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(19)14-6-5-13-7-9-18(10-8-15(13)11-14)16(20)21-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZZPACMXFVUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves several steps. One common synthetic route includes the reaction of a benzazepine derivative with tert-butyl chloroformate and acetic anhydride under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate, highlighting substituent variations and their implications:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Acetyl (-COCH₃) C₁₈H₂₃NO₃ 301.39 Potential metabolic stability due to acetyl group; tert-butyl enhances solubility. N/A
tert-Butyl 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate Amino (-NH₂) C₁₆H₂₂N₂O₂ 274.36 Amino group enables hydrogen bonding; used in peptide-mimetic drug design.
tert-Butyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Hydroxy (-OH) C₁₅H₁₉NO₃ 261.32 Isoquinoline core instead of benzazepine; hydroxy group increases polarity.
tert-Butyl 1-(methylamino)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate Methylamino (-NHCH₃) C₁₇H₂₄N₂O₂ 288.39 Methylamino substituent may enhance lipophilicity and CNS penetration.
Benazepril Hydrochloride Ethoxycarbonyl-phenylpropyl C₂₄H₂₈N₂O₅·HCl 460.96 Clinically used ACE inhibitor; benzazepine core with carboxylate and ester groups.

Key Observations:

Substituent Effects: The acetyl group in the target compound introduces a ketone moiety, which may reduce metabolic oxidation compared to primary amines (e.g., 7-amino analog) but could increase susceptibility to hydrolysis. The 7-amino analog (CAS 188576-49-0) is a precursor for further functionalization, such as amide bond formation, making it valuable in combinatorial chemistry .

Synthetic Utility: The tert-butyl carbamate group in all analogs serves as a protective group for amines, enabling selective deprotection during multi-step syntheses. The 7-hydroxy isoquinoline derivative (CAS 449175-43-3) highlights the interchangeability of benzazepine and isoquinoline cores in medicinal chemistry .

Biological Relevance :

  • While the target compound’s biological activity remains uncharacterized in the evidence, benazepril’s ACE inhibition exemplifies how substituent choice (e.g., carboxylate vs. acetyl) dictates pharmacological profiles .

Biological Activity

Tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate (CAS No. 264264-31-5) is a compound belonging to the benzazepine family, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties and relevant case studies.

  • Molecular Formula : C17H23NO3
  • Molar Mass : 289.37 g/mol
  • Storage Conditions : 2-8 °C
PropertyValue
Molecular FormulaC17H23NO3
Molar Mass289.37 g/mol
CAS Number264264-31-5
Storage Temperature2-8 °C

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The compound exhibits significant AChE inhibitory activity, which is vital for enhancing cholinergic transmission in the brain. The following table summarizes findings related to its AChE inhibition:

CompoundAChE Inhibition IC50 (μM)
This compoundTBD
Reference Compound (e.g., Galantamine)0.1

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that various benzazepine derivatives, including tert-butyl 7-acetyl derivatives, showed potent AChE inhibition in vitro. The mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown and thereby increasing its availability in synaptic clefts .
  • Animal Model Studies :
    • In vivo experiments using mouse models have shown that administration of this compound can reverse memory deficits induced by scopolamine. The compound's ability to elevate brain acetylcholine levels significantly supports its potential use in cognitive enhancement therapies .
  • Neuroprotective Effects :
    • Research indicates that tert-butyl 7-acetyl derivatives may exhibit neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer’s pathology. This was evidenced by reduced neuronal death in cultures treated with amyloid-beta when co-treated with the compound .

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